Ethyl-4-(4-cyanophenyl)-4-oxobutyrate
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Overview
Description
Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is a chemical compound with the molecular formula C16H13NO2 . It is also known as 4-Ethylbenzoic acid, 4-cyanophenyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate consists of 16 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl-4-(4-cyanophenyl)-4-oxobutyrate has a molecular weight of 251.2799 . Other physical and chemical properties such as boiling point, density, and refractive index can be found in the Safety Data Sheets .Scientific Research Applications
Biosynthesis in Wine Production : Ethyl 4-oxobutyrate-2- 14 C, closely related to Ethyl-4-(4-cyanophenyl)-4-oxobutyrate, has been studied in the context of biosynthesis in simulated sherry wines. It was found to yield radioactive gamma-butyrolactone and other compounds, confirming pathways proposed for their formation in wine production (Fagan, Kepner, & Webb, 1981).
Hydrogenation Studies : Research has been conducted on the hydrogenation of ethyl esters of substituted 2,4-dioxobutyric acids, which include derivatives of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate. These studies are crucial for understanding the chemical transformations and yield of various derivatives (Slavinska et al., 2006).
Pharmaceutical Intermediates Synthesis : The compound has been utilized in synthesizing intermediates for antiobesity agents, demonstrating its importance in pharmaceutical research (Hao Zhi-hui, 2007).
Enzyme-Catalyzed Asymmetric Synthesis : Studies have explored the use of microbial cells for the enantioselective reduction of ethyl esters, including Ethyl-4-(4-cyanophenyl)-4-oxobutyrate. This research is significant for the production of optically active pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
Catalysis in Ionic Liquid Systems : Research on the enantioselective hydrogenation of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate in ionic liquid systems shows the compound's role in catalytic processes, particularly in achieving high levels of asymmetric induction (Starodubtseva et al., 2004).
Safety and Hazards
According to the Safety Data Sheets, Ethyl-4-(4-cyanophenyl)-4-oxobutyrate should be stored in a dark place, sealed in dry, at room temperature . It has a GHS07 safety symbol, and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
properties
IUPAC Name |
ethyl 4-(4-cyanophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-7-12(15)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGMXDJQYPWFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598232 |
Source
|
Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-4-(4-cyanophenyl)-4-oxobutyrate | |
CAS RN |
25370-40-5 |
Source
|
Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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